molecular formula C9H14N2O2S B3417127 N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide CAS No. 1018519-22-6

N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B3417127
CAS No.: 1018519-22-6
M. Wt: 214.29 g/mol
InChI Key: XWCLCOIBKJCXIK-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-aminomethylbenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(aminomethyl)phenylmethanesulfonamide, which is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)phenylmethanesulfonamide
  • N-methylmethanesulfonamide
  • 4-(aminomethyl)phenyl)-N,N-dimethylaniline

Uniqueness

N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminomethyl group with a methylmethanesulfonamide moiety allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(14(2,12)13)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCLCOIBKJCXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)CN)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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